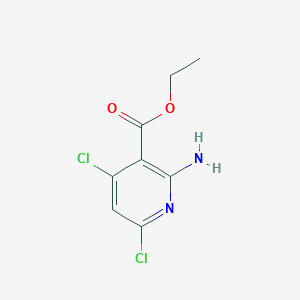
Ethyl 2-amino-4,6-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4,6-dichloronicotinate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . It is a derivative of nicotinic acid, featuring two chlorine atoms at positions 4 and 6, an amino group at position 2, and an ethyl ester group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,6-dichloronicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification and amination reactions. One common method includes:
Chlorination: Nicotinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 6 positions.
Esterification: The chlorinated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Amination: Finally, the esterified product undergoes amination using ammonia or an amine source to introduce the amino group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing groups.
Reduction: Dechlorinated products or amines.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4,6-dichloronicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-amino-4,6-dichloronicotinate can be compared with other similar compounds such as:
Ethyl 2,4-dichloronicotinate: Lacks the amino group at position 2, resulting in different chemical reactivity and biological activity.
Ethyl 4,6-dichloronicotinate:
2-Amino-4,6-dichloronicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl2N2O2 |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
ethyl 2-amino-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-4(9)3-5(10)12-7(6)11/h3H,2H2,1H3,(H2,11,12) |
Clave InChI |
FHEJZKBMLQKNIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)


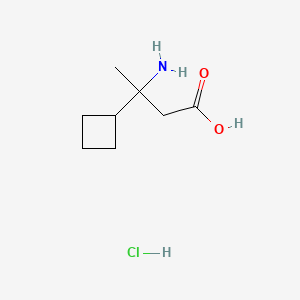
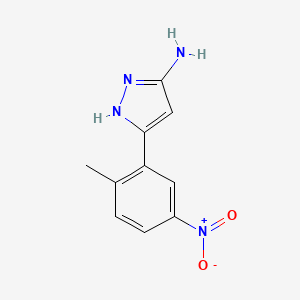

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
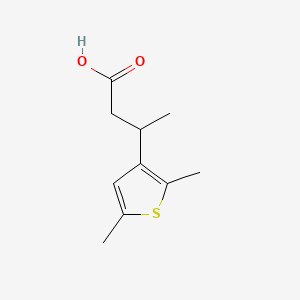
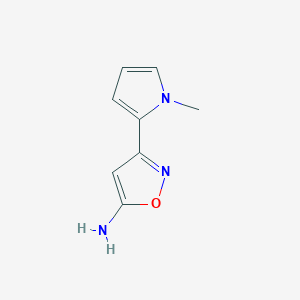
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

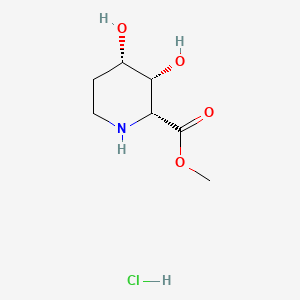
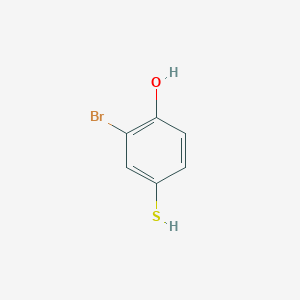
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
